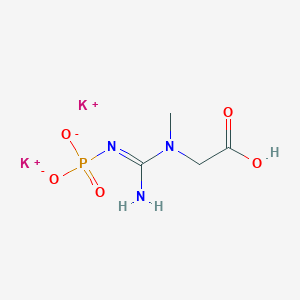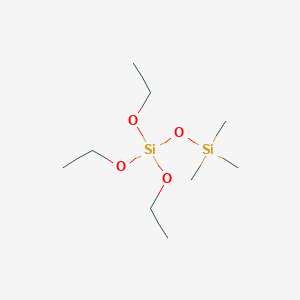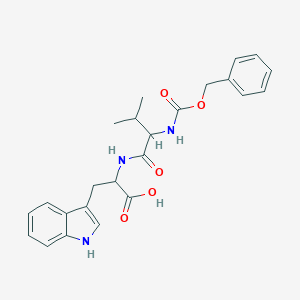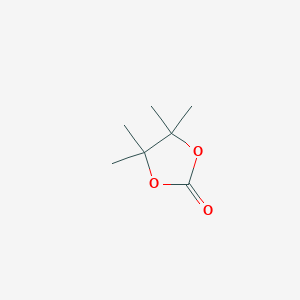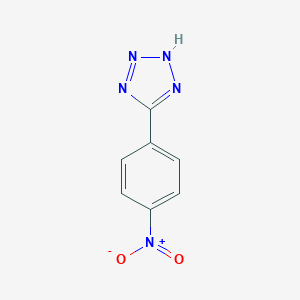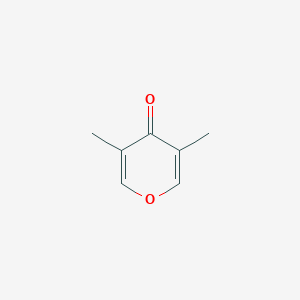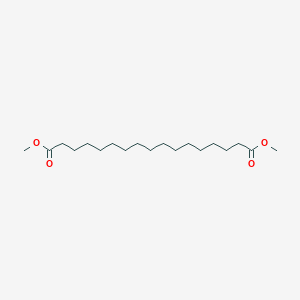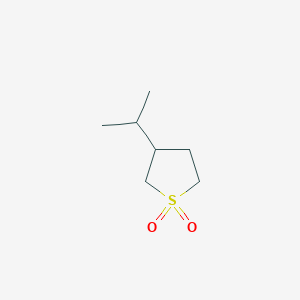
3-Propan-2-ylthiolane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propan-2-ylthiolane 1,1-dioxide is a chemical compound that has been of interest to researchers due to its unique properties. It is also known as 3-isopropylthiolane 1,1-dioxide and is a cyclic sulfone. The compound has been used in various scientific research applications due to its ability to act as a chiral auxiliary and its potential to be used in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-Propan-2-ylthiolane 1,1-dioxide is not fully understood. However, it is believed that the compound acts as a chiral auxiliary by coordinating with the substrate and directing the reaction to produce a single enantiomer.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 3-Propan-2-ylthiolane 1,1-dioxide. However, studies have shown that the compound is relatively stable and does not exhibit any significant toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Propan-2-ylthiolane 1,1-dioxide in lab experiments is its ability to act as a chiral auxiliary. This property makes it useful in the synthesis of various biologically active compounds. However, the compound is relatively expensive and can be challenging to synthesize in large quantities.
Direcciones Futuras
There are several future directions for research involving 3-Propan-2-ylthiolane 1,1-dioxide. One area of interest is the development of new synthetic methodologies that utilize the compound as a chiral auxiliary. Another area of interest is the investigation of the compound's potential as a drug candidate. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery.
Métodos De Síntesis
The synthesis of 3-Propan-2-ylthiolane 1,1-dioxide can be achieved through several methods. One of the most common methods is the reaction of 3-chloropropanesulfonic acid with sodium sulfite. This reaction results in the formation of the cyclic sulfone. Other methods include the reaction of 3-chloropropanesulfonic acid with sodium thiosulfate or the reaction of 3-chloropropanesulfonic acid with sodium sulfide.
Aplicaciones Científicas De Investigación
3-Propan-2-ylthiolane 1,1-dioxide has been used in various scientific research applications. One of the most significant applications is its use as a chiral auxiliary in asymmetric synthesis. The compound has been shown to be an effective chiral auxiliary in the synthesis of various biologically active compounds, including amino acids and peptides.
Propiedades
Número CAS |
17113-61-0 |
|---|---|
Nombre del producto |
3-Propan-2-ylthiolane 1,1-dioxide |
Fórmula molecular |
C7H14O2S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
3-propan-2-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S/c1-6(2)7-3-4-10(8,9)5-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
KEIWCJFRHAPCIO-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCS(=O)(=O)C1 |
SMILES canónico |
CC(C)C1CCS(=O)(=O)C1 |
Sinónimos |
Thiophene, tetrahydro-3-isopropyl-, 1,1-dioxide (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



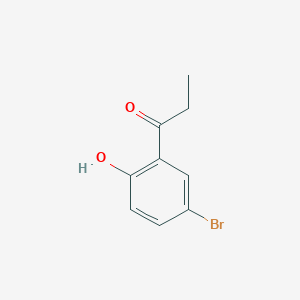
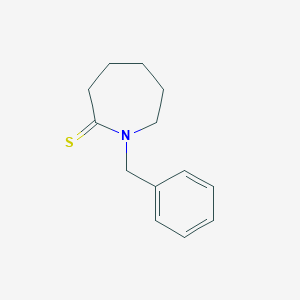
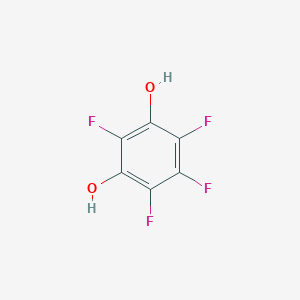
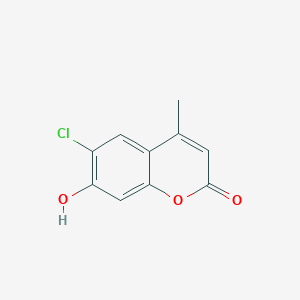
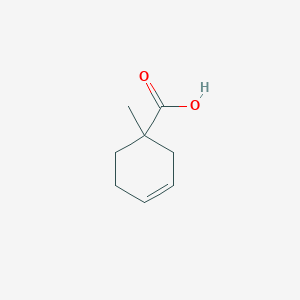
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
